4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Description
4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a heterocyclic compound featuring a tetrahydroacridine core substituted with a thiophene-derived methylidene group at the 4-position and a carboxylic acid moiety at the 9-position.
Properties
IUPAC Name |
(4Z)-4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOGZYVBNZBOQP-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of thiophene derivatives with tetrahydroacridine carboxylic acid. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Gewald reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the acridine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing the tetrahydroacridine structure exhibit promising anticancer properties. The incorporation of the thiophenyl moiety enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. Studies have shown that derivatives of tetrahydroacridine can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
2. Antimicrobial Properties
The thiophene unit in this compound has been linked to antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. This suggests that 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid could be developed into a novel antimicrobial agent .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective potential of tetrahydroacridine derivatives in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative damage positions it as a candidate for further investigation in treating conditions like Alzheimer's disease .
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport properties and overall device efficiency .
2. Sensors
The compound's sensitivity to environmental changes allows it to be utilized in sensor technology. Its ability to undergo reversible chemical transformations makes it an excellent candidate for developing sensors that can detect specific analytes or changes in pH levels .
Environmental Applications
1. Pollution Monitoring
Due to its chemical stability and reactivity, this compound can be employed in environmental monitoring systems to detect pollutants in water and soil samples. Its application in biosensors could lead to more efficient methods for assessing environmental health .
2. Bioremediation
Research into the biodegradability of thiophene derivatives suggests potential applications in bioremediation processes where microorganisms can utilize these compounds as carbon sources while simultaneously degrading toxic substances .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the cytotoxic effects on various cancer cell lines | Demonstrated significant inhibition of cell proliferation at micromolar concentrations |
| Antimicrobial Efficacy Assessment | Evaluated against Gram-positive and Gram-negative bacteria | Showed broad-spectrum activity with minimal inhibitory concentrations comparable to existing antibiotics |
| Neuroprotective Mechanism Exploration | Assessed protective effects on neuronal cultures exposed to oxidative stress | Indicated reduced cell death and preservation of mitochondrial function |
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring and acridine moiety can interact with enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Notes:
- Chlorinated derivatives (e.g., 4-Cl) exhibit balanced lipophilicity and moderate AChE inhibition (IC₅₀ ~ 200–500 nM) .
- Trimethoxy-substituted analogs demonstrate superior solubility and blood-brain barrier penetration, making them candidates for neurodegenerative disease treatment .
- tert-Butyl groups enhance stability in nonpolar environments, favoring applications in material sciences .
Key Challenges :
Acetylcholinesterase (AChE) Inhibition
Anticancer Activity
Corrosion Inhibition
- Dimeric tetrahydroacridines (e.g., 4b) showed promising corrosion inhibition efficiency (~85%) in acidic environments due to π-electron interactions with metal surfaces .
Biological Activity
4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following formula:
- Molecular Formula : C₁₄H₁₃N₁S
- Molecular Weight : 227.32 g/mol
- InChIKey : GLLHAPMITYTAKI-UHFFFAOYSA-N
Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the thiophene moiety is believed to enhance the electron-donating ability, thus contributing to the overall antioxidant capacity.
Anticancer Properties
Research has highlighted the potential of tetrahydroacridine derivatives in cancer therapy. For instance, a study demonstrated that related compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific interactions at the molecular level remain an area of active investigation.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes linked to metabolic pathways. For example, it may inhibit tyrosinase activity, which is crucial in melanin production. This inhibition could have implications for skin-related conditions and cosmetic applications.
Study on Tyrosinase Inhibition
In a relevant study focusing on derivatives similar to this compound, researchers synthesized several compounds and evaluated their ability to inhibit tyrosinase. The most effective compound demonstrated a 66.47% inhibition rate at a concentration of 20 μM when tested against mushroom tyrosinase. Kinetic analysis revealed that this compound acted as a competitive inhibitor .
Anticancer Activity Assessment
A comparative study assessed the anticancer potential of tetrahydroacridine derivatives on various cancer cell lines. Results indicated that these compounds induced significant cytotoxicity in breast cancer and osteosarcoma cells. Mechanistic studies suggested that the anticancer effects were mediated through the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Research Findings Summary
Q & A
Q. What are the established synthetic routes for 4-(Thiophen-2-ylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid?
The synthesis typically involves multi-step condensation reactions. A common approach includes reacting thiophene-2-carbaldehyde with a tetrahydroacridine derivative (e.g., 1,2,3,4-tetrahydroacridine-9-carboxylic acid) in the presence of a base (e.g., NaOH or KOH) to facilitate imine bond formation. Critical steps include:
- Aldol-like condensation : Formation of the methylidene linkage via base-catalyzed dehydration.
- Purification : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 40–65% depending on reaction conditions .
- Characterization : Confirmation via / NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons), IR (C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound validated after synthesis?
A combination of spectroscopic and chromatographic methods is used:
- NMR spectroscopy : Key signals include the thiophene protons (δ ~6.8–7.2 ppm) and the acridine backbone protons (δ ~2.5–4.0 ppm for tetrahydro ring protons) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) matching the calculated molecular weight.
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Advanced Research Questions
Q. How can conflicting reactivity data (e.g., nucleophilic vs. electrophilic behavior) be resolved?
Discrepancies in reactivity (e.g., nucleophilic substitutions vs. electrophilic additions) may arise from solvent polarity or substituent effects. Methodological approaches include:
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., polar aprotic vs. protic solvents) to identify dominant pathways.
- Computational modeling : Density functional theory (DFT) calculations to compare activation energies of competing mechanisms .
- Isotopic labeling : Track reaction intermediates via -labeled substrates .
Q. What experimental strategies optimize yield and purity during synthesis?
Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl) to enhance imine formation efficiency.
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures) to separate stereoisomers .
Q. How can the biological mechanism of action be elucidated for this compound?
Proposed strategies involve:
- In vitro assays : Dose-response studies on enzyme targets (e.g., acetylcholinesterase inhibition) using Ellman’s method.
- Cellular uptake studies : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization.
- Binding affinity measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .
Q. How do structural modifications (e.g., fluorophenyl or tert-butyl substituents) affect bioactivity?
Structure-activity relationship (SAR) studies can be conducted via:
- Analog synthesis : Introduce substituents at the acridine or thiophene moieties (e.g., 4-fluorophenyl or tert-butyl groups) .
- Pharmacological profiling : Compare IC values against reference compounds in cytotoxicity assays (e.g., MTT on HeLa cells).
- Molecular docking : Predict binding modes with target proteins (e.g., kinase domains) using AutoDock Vina .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
